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Compound of Interest

Compound Name:
5-(ethoxymethyl)-1-propyl-1H-

pyrazole

CAS No.: 1856102-18-5

Cat. No.: B2452608 Get Quote

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various

intermolecular interactions make it a privileged structure in drug design.[1] The compound 5-
(ethoxymethyl)-1-propyl-1H-pyrazole represents a novel entity within this important chemical

class. Its specific substitution pattern—a propyl group at the N1 position and an ethoxymethyl

group at the C5 position—suggests potential for unique pharmacological and physicochemical

properties. A critical step in unlocking this potential lies in the precise determination of its three-

dimensional atomic arrangement in the solid state.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader

scientific literature reveals a current absence of publicly available single-crystal X-ray diffraction

data for 5-(ethoxymethyl)-1-propyl-1H-pyrazole. This guide, therefore, serves as a proactive

and in-depth technical manual for researchers aiming to elucidate this structure. It provides a

robust framework for both the experimental determination and computational prediction of the

crystal structure, grounded in established methodologies and field-proven insights. The

protocols and analyses herein are designed to be self-validating, ensuring the generation of

high-fidelity, publication-quality crystallographic data.

Part 1: Experimental Determination of the Crystal
Structure
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The gold standard for determining the atomic arrangement of a molecule is single-crystal X-ray

diffraction (SC-XRD). This section outlines the comprehensive workflow, from material

synthesis to data analysis, required to obtain the crystal structure of 5-(ethoxymethyl)-1-
propyl-1H-pyrazole.

Synthesis and High-Purity Recrystallization
The journey to a crystal structure begins with the synthesis of high-purity material. A plausible

synthetic route for 5-(ethoxymethyl)-1-propyl-1H-pyrazole involves the cyclocondensation of

a β-dicarbonyl compound with propylhydrazine, a common method for constructing the

pyrazole ring.[4] Post-synthesis, rigorous purification is paramount; residual impurities can

inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of

the diffraction data.

Experimental Protocol: Synthesis and Purification

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the

appropriate β-alkoxy-α,β-unsaturated ketone or a related precursor in a suitable solvent such

as ethanol.

Addition of Hydrazine: Add propylhydrazine to the solution, often in the presence of a

catalytic amount of acid.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification: Upon completion, cool the reaction mixture, remove the solvent

under reduced pressure, and purify the crude product using column chromatography on

silica gel.

Purity Confirmation: Confirm the identity and purity (>99%) of the synthesized 5-
(ethoxymethyl)-1-propyl-1H-pyrazole using ¹H NMR, ¹³C NMR, and high-resolution mass

spectrometry (HRMS).

The Art of Single-Crystal Growth
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Growing diffraction-quality single crystals is often the most challenging step. The goal is to

encourage the slow, ordered arrangement of molecules from a supersaturated solution into a

single, defect-free crystal lattice.

Experimental Protocol: Single-Crystal Growth

Solvent Screening: Begin by testing the solubility of the purified compound in a range of

solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane) at room

temperature and elevated temperatures. A good solvent system is one in which the

compound is sparingly soluble at room temperature and readily soluble when heated.

Slow Evaporation:

Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a

small, clean vial.

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over

several days to weeks.

Slow Cooling:

Prepare a saturated solution of the compound in a suitable solvent at an elevated

temperature.

Filter the hot solution to remove any particulate matter.

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator

or freezer to promote crystallization.

Vapor Diffusion:

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g.,

dichloromethane).

Place this solution in a small open vial.
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Place the small vial inside a larger, sealed jar containing a larger volume of a more

volatile, poor solvent (the "anti-solvent," e.g., hexane).

Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility

of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data
Acquisition and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be

analyzed using a diffractometer.

Experimental Workflow: SC-XRD
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Caption: Workflow for Single-Crystal X-ray Diffraction.
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Key Parameters & Causality:

Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) to

minimize thermal motion of the atoms, resulting in sharper diffraction spots and a more

precise final structure.

Radiation Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is commonly

used. The choice depends on the crystal's unit cell dimensions and elemental composition.

Structure Solution and Refinement: The collected diffraction pattern is mathematically

converted into an electron density map. Atoms are placed into regions of high electron

density, and their positions and thermal parameters are refined against the experimental data

until the model converges. The final refined structure is typically presented as a

Crystallographic Information File (CIF).

Part 2: Computational Crystal Structure Prediction
(CSP)
In cases where single crystals are difficult or impossible to grow, computational methods

provide a powerful avenue for predicting the crystal structure. CSP involves finding the most

thermodynamically stable crystal packing arrangements for a given molecule.

Computational Workflow: CSP
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Optimize Molecular Geometry (e.g., DFT)

Perform Conformational Search

Generate Trial Crystal Packings
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Caption: Workflow for Computational Crystal Structure Prediction.

Methodology Explained:

Molecular Conformation: The process begins by finding the most stable 3D shape(s) of the

5-(ethoxymethyl)-1-propyl-1H-pyrazole molecule using quantum mechanical methods like

Density Functional Theory (DFT).
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Packing Generation: Algorithms then search for all plausible ways these molecular

conformers can pack together in common crystallographic space groups.

Energy Minimization: The lattice energy of each hypothetical packing is calculated. The

structures with the lowest lattice energies are considered the most likely to be experimentally

observable.

Validation: The predicted structures can be validated by comparing their simulated powder X-

ray diffraction (PXRD) patterns with an experimental PXRD pattern of the bulk material.

Part 3: Analysis of Crystallographic Data
Whether obtained experimentally or computationally, the resulting crystal structure data

provides a wealth of information. For illustrative purposes, we will discuss the types of

parameters and interactions to analyze, drawing comparisons with known pyrazole structures.

[5][6][7][8]

Key Crystallographic Parameters
The CIF file contains the fundamental description of the crystal lattice.
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Parameter Description
Example from a Pyrazole
Derivative[7]

Formula
The chemical formula of the

molecule.
C₁₉H₁₈N₂O₂

Crystal System

The basic geometric

framework of the crystal (e.g.,

monoclinic, orthorhombic).

Monoclinic

Space Group

The set of symmetry

operations that describe the

arrangement of molecules in

the unit cell.

P2₁/c

Unit Cell Dimensions

The lengths of the cell axes (a,

b, c) and the angles between

them (α, β, γ).

a=8.4593 Å, b=15.6284 Å,

c=12.4579 Å, β=98.241°

Z
The number of molecules in

the unit cell.
2

Density (calculated)

The density of the crystal

calculated from the formula

and unit cell volume.

1.28 g/cm³

Intermolecular Interactions and Supramolecular
Assembly
The stability of a crystal structure is dictated by a network of non-covalent interactions. For 5-
(ethoxymethyl)-1-propyl-1H-pyrazole, the following interactions would be anticipated:

C-H···N Hydrogen Bonds: The pyrazole nitrogen atoms are potential hydrogen bond

acceptors.[6] Interactions between these nitrogens and hydrogen atoms on the propyl or

ethoxymethyl groups of neighboring molecules could be significant.

C-H···O Hydrogen Bonds: The oxygen atom of the ethoxymethyl group is another likely

hydrogen bond acceptor.
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π-π Stacking: While the pyrazole ring is only weakly aromatic, face-to-face stacking between

rings of adjacent molecules can contribute to packing stability, as seen in other pyrazole

derivatives.[8]

van der Waals Forces: These ubiquitous, weaker interactions, particularly from the flexible

propyl and ethoxymethyl chains, will play a crucial role in the overall crystal packing.

Analysis of these interactions provides insight into the material's properties, such as melting

point, solubility, and polymorphism—the ability to exist in multiple crystal forms.

Conclusion
While the crystal structure of 5-(ethoxymethyl)-1-propyl-1H-pyrazole has yet to be reported,

this guide provides a comprehensive roadmap for its determination and analysis. By

meticulously following the outlined experimental protocols for synthesis, crystallization, and

single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional

structure. In parallel, computational crystal structure prediction offers a powerful and

complementary approach to explore the energetic landscape of its solid-state forms. The

resulting crystallographic data will be invaluable for understanding the structure-property

relationships of this novel pyrazole derivative, thereby accelerating its potential development in

pharmaceutical and material science applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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